molecular formula C8H9ClO B14851018 5-Chloro-2-ethylphenol

5-Chloro-2-ethylphenol

Cat. No.: B14851018
M. Wt: 156.61 g/mol
InChI Key: CITSVDLEKMWTER-UHFFFAOYSA-N
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Description

5-Chloro-2-ethylphenol (IUPAC name: this compound) is a chlorinated phenolic compound featuring a benzene ring substituted with a chlorine atom at the para-position (C5) and an ethyl group (-C₂H₅) at the ortho-position (C2). This article compares this compound with similar compounds, emphasizing substituent effects on molecular behavior.

Properties

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

5-chloro-2-ethylphenol

InChI

InChI=1S/C8H9ClO/c1-2-6-3-4-7(9)5-8(6)10/h3-5,10H,2H2,1H3

InChI Key

CITSVDLEKMWTER-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethylphenol can be achieved through several methods. One common approach involves the chlorination of 2-ethylphenol using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and efficient separation methods to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-ethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-2-ethylphenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is utilized to study the effects of chlorinated phenols on cellular processes. It is also used in the development of antimicrobial agents due to its potential antibacterial properties .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial agent. Research is ongoing to explore its efficacy in treating infections and other medical conditions .

Industry: In industrial applications, this compound is used as a precursor for the synthesis of specialty chemicals. It is also employed in the production of polymers and resins .

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethylphenol involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzyme activity, leading to antimicrobial effects. It targets specific molecular pathways involved in bacterial growth and replication, making it effective against certain pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Characteristics

The substituent type and position significantly influence molecular properties. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Melting Point (°C)
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 50317-52-7 C₉H₉ClO₃ 200.62 Cl (5), OH (2), CH₂OH (3) 97–98
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone 69240-98-8 C₉H₉ClO₃ 200.62 Cl (2), OH (4), OCH₃ (5) 109–110
5-Chloro-2-methylphenol N/A C₇H₇ClO 142.58 Cl (5), CH₃ (2) Data unavailable
5-Chloro-2-ethylphenol N/A C₈H₉ClO 156.61 Cl (5), C₂H₅ (2) Data unavailable

Key Observations :

  • Molecular Weight: The ethyl-substituted derivative (156.61 g/mol) is lighter than hydroxyacetophenone analogs (200.62 g/mol) due to fewer oxygen-containing groups.

Physical Properties

Solubility and Polarity
  • Hydroxy/Methoxy Analogs: Compounds with hydroxyl or methoxy groups (e.g., [5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone) exhibit higher polarity, enhancing solubility in polar solvents like ethanol or water .
  • Alkyl-Substituted Derivatives: The ethyl group in this compound is less polar, likely reducing aqueous solubility compared to hydroxy/methoxy analogs. For example, 5-chloro-2-methylphenol (smaller methyl group) may have marginally higher solubility in ethanol than the ethyl variant due to reduced steric effects .
Melting Points
  • Substituent position critically affects melting points. For instance, shifting a methoxy group from C3 to C5 (as in 1-(2-chloro-4-hydroxy-5-methoxyphenyl)ethanone) raises the melting point by ~12°C . The ethyl group’s bulkiness in this compound may disrupt crystal packing, leading to a lower melting point than methoxy/hydroxyl analogs.

Chemical Reactivity

Electrophilic Substitution
  • Activation/Deactivation : The ethyl group donates electrons via inductive (+I) effects, activating the aromatic ring toward electrophilic substitution. However, steric hindrance may direct electrophiles to less hindered positions (e.g., C4 or C6) .
Stability and Byproduct Formation
  • Steric effects in this compound may reduce unwanted dimerization or oxidation byproducts compared to more reactive hydroxylated analogs.

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